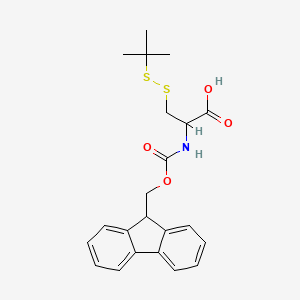
2,4-二氟-3-甲酰基苯硼酸
描述
2,4-Difluoro-3-formylphenylboronic acid is a chemical compound with the linear formula F2C6H2(CHO)B(OH)2 . It has a molecular weight of 185.92 . It is used as a laboratory chemical and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-formylphenylboronic acid consists of a phenyl ring substituted with two fluorine atoms, a formyl group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be deduced from the name of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Difluoro-3-formylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
2,4-Difluoro-3-formylphenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 332.5±52.0 °C at 760 mmHg, and a flash point of 154.9±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
医药:糖蛋白富集
2,4-二氟-3-甲酰基苯硼酸: 在医药领域被用于选择性富集糖蛋白 。糖蛋白在各种生物过程中发挥着至关重要的作用,包括细胞信号传导和免疫反应。该化合物中的硼酸部分与糖蛋白中存在的顺式二醇形成可逆的共价键,促进其从复杂的生物样本中捕获和纯化。
农业:作物保护剂合成
在农业中,该化合物作为合成作物保护剂的前体 。它的硼酸基团对各种有机底物具有反应性,能够创造出可以作为除草剂或杀菌剂的新型分子,从而有助于保护作物免受害虫和病害的侵袭。
材料科学:硼酸酯亲和材料
2,4-二氟-3-甲酰基苯硼酸: 促进了硼酸酯亲和材料的开发 。这些材料用于提取和分离含有顺式二醇的化合物,例如某些聚合物和有机分子,这些分子在创建具有特定性质的先进材料方面至关重要。
环境科学:污染物检测
该化合物在环境科学中被用作污染物检测传感器的组成部分 。硼酸官能团可以与各种环境污染物相互作用,从而实现它们的检测和定量,这对环境监测和修复工作至关重要。
分析化学:色谱法
在分析化学中,2,4-二氟-3-甲酰基苯硼酸用于修饰色谱材料 。它提高了色谱分离的选择性和效率,特别是对于具有顺式二醇基团的物质,如糖类和核苷类,从而提高了分析准确性。
生物化学:生物抑制剂
该化合物在生物化学研究中也具有重要意义,作为研究生物抑制剂的试剂 。它可以用来研究γ-谷氨酰转肽酶等酶的抑制机制,这对于理解和治疗各种疾病至关重要。
药物研究:药物开发
最后,在药物研究中,2,4-二氟-3-甲酰基苯硼酸作为药物开发的有机构建模块 。其结构特征使合成广泛的药物化合物成为可能,有可能导致新药物的发现。
安全和危害
作用机制
Target of Action
The primary target of 2,4-Difluoro-3-formylphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2,4-Difluoro-3-formylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 2,4-Difluoro-3-formylphenylboronic acid . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 2,4-Difluoro-3-formylphenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in chemical and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-3-formylphenylboronic acid. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment . .
生化分析
Biochemical Properties
2,4-Difluoro-3-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of glycoproteomics. It is known for its ability to form reversible covalent bonds with diols, which are commonly found in sugars and glycoproteins. This property makes it an effective tool for the extraction, separation, and enrichment of glycoproteins . The compound interacts with enzymes and proteins that have diol-containing structures, facilitating the study of glycoprotein functions and interactions.
Cellular Effects
The effects of 2,4-Difluoro-3-formylphenylboronic acid on various cell types and cellular processes are profound. It influences cell function by interacting with cell surface glycoproteins, which play a role in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to glycoproteins can modulate signaling pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, 2,4-Difluoro-3-formylphenylboronic acid exerts its effects through the formation of reversible covalent bonds with diol groups in biomolecules. This interaction can inhibit or activate enzymes by altering their structure and function. Additionally, the compound can influence gene expression by binding to glycoproteins involved in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluoro-3-formylphenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 2,4-Difluoro-3-formylphenylboronic acid in animal models vary with different dosages. At low doses, the compound can effectively modulate glycoprotein functions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage level is required to achieve the desired biochemical effects.
Metabolic Pathways
2,4-Difluoro-3-formylphenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by binding to key enzymes involved in metabolic processes. This interaction can lead to changes in the overall metabolic profile of cells, influencing various biochemical pathways .
Transport and Distribution
Within cells and tissues, 2,4-Difluoro-3-formylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 2,4-Difluoro-3-formylphenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within the cell can impact its activity and function, making it a valuable tool for studying subcellular processes .
属性
IUPAC Name |
(2,4-difluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWONNALJEQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391098 | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870718-06-2 | |
| Record name | (2,4-Difluoro-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



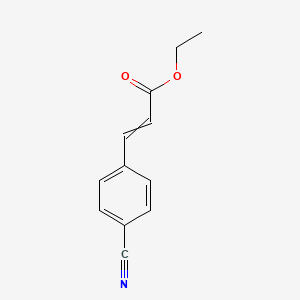

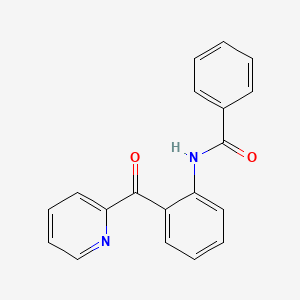





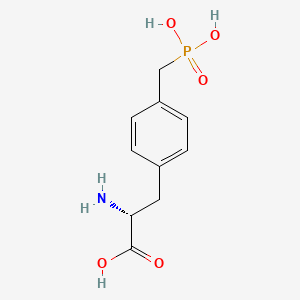

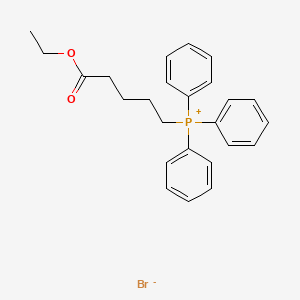

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1630711.png)
